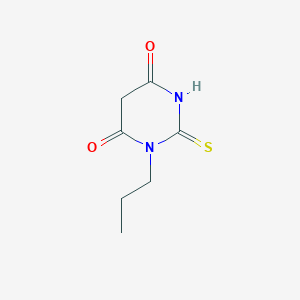

1-Propyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Description

Properties

IUPAC Name |

1-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-3-9-6(11)4-5(10)8-7(9)12/h2-4H2,1H3,(H,8,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDVLHCTDDAYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CC(=O)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a propylamine derivative with a thiourea compound, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Propyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted diazinane derivatives.

Scientific Research Applications

1-Propyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione with structurally related derivatives, focusing on substituents, physical properties, and biological activity.

Table 1: Structural and Functional Comparison

* Calculated molecular formula for the target compound: C6H10N2O2S (assuming a core C4H4N2O2 + C3H6 from propyl and S replacing O).

Key Comparisons:

Substituent Effects on Solubility The propyl group in the target compound increases hydrophobicity compared to methyl or hydrogen substituents, likely reducing water solubility relative to thialbarbitone (soluble in 1:5 water) . Aromatic substitutions (e.g., 4-methoxyphenyl in ) further decrease water solubility due to bulky, non-polar groups.

Pharmacological Activity

- Thialbarbitone (a barbiturate derivative) exhibits sedative properties, while the 3,4-dichlorophenyl analog shows inhibitory activity against FABP4 (IC50 = 3.3 µM), highlighting the role of aryl groups in target specificity .

- The target compound’s activity remains uncharacterized, but its propyl chain may favor membrane permeability, a critical factor in central nervous system drug design.

Thermal Stability

- Thialbarbitone’s melting point (144–147°C) reflects crystalline stability, whereas allyl-substituted derivatives (e.g., ) may exhibit lower melting points due to reduced molecular symmetry.

Synthetic Accessibility

- While synthesis details are sparse, the use of crystallography tools like SHELXL () is common for structural validation of such compounds, particularly for resolving substituent conformations .

Biological Activity

1-Propyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound with the molecular formula CHNOS. It features a unique diazinane ring structure that includes a sulfanylidene group, which contributes to its biological activity. This compound has been investigated for various potential applications in chemistry, biology, and medicine.

The synthesis of this compound typically involves the reaction of propylamine derivatives with thiourea compounds under controlled conditions. Common solvents used in this process include ethanol and methanol, often requiring heating to promote cyclization. The compound can undergo various reactions such as oxidation to form sulfoxides or sulfones and reduction to convert the sulfanylidene group into a thiol group .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to inhibition of enzyme function or alteration of receptor signaling pathways, contributing to its biological effects .

Enzyme Inhibition

Research has indicated that this compound may act as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to active sites on enzymes, potentially disrupting their normal function. For instance, studies have explored its role in inhibiting enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic processes .

Case Studies and Research Findings

A notable study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The findings demonstrated that this compound induced apoptosis in specific cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Study A | HeLa | Induced apoptosis | Mitochondrial pathway activation |

| Study B | MCF-7 | Growth inhibition | Cell cycle arrest at G2/M phase |

Comparative Analysis

When compared to similar compounds such as 2-thiobarbituric acid and other diazinane derivatives, this compound shows distinct biological activities due to its specific propyl substitution. This uniqueness may influence its reactivity and interaction with biological targets significantly more than its counterparts .

Q & A

Q. What are the established synthetic routes for 1-Propyl-2-sulfanylidene-1,3-diazinane-4,6-dione, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves cyclocondensation of thiourea derivatives with propyl-substituted carbonyl precursors under acidic or basic conditions. Optimization can employ factorial design experiments to systematically vary parameters like temperature, catalyst concentration, and solvent polarity. For instance, a 2³ factorial design (temperature × catalyst × solvent) can identify interactions affecting yield . Advanced optimization may integrate AI-driven predictive models (e.g., COMSOL Multiphysics simulations) to automate parameter adjustments .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming substituent positions and ring conformation. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. For resolving ambiguities in spectral data (e.g., overlapping signals), computational tools like density functional theory (DFT) can simulate NMR spectra for cross-validation .

Q. How can researchers integrate this compound into existing theoretical frameworks for heterocyclic chemistry?

Methodological Answer: Link its sulfanylidene moiety to sulfur’s role in modulating electronic properties of heterocycles. For example, its electron-withdrawing effects could be framed within Hammett substituent constants to predict reactivity in nucleophilic aromatic substitution. Theoretical alignment should reference established frameworks like frontier molecular orbital (FMO) theory to explain regioselectivity in derivatization reactions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting patterns in NMR) be resolved during structural confirmation?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Use variable-temperature NMR to probe conformational flexibility. Complement with X-ray crystallography for unambiguous bond-length validation. For computational validation, molecular dynamics (MD) simulations can model temperature-dependent conformational changes, while time-dependent DFT accounts for solvent effects in spectral predictions .

Q. What computational methods are recommended for modeling the compound’s reactivity in catalytic systems?

Methodological Answer: Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are suitable for studying catalytic cycles involving this compound. For example, simulate its interaction with transition-metal catalysts (e.g., Pd or Ru) using Gaussian 16 for QM regions and AMBER for MM regions. Free-energy perturbation (FEP) calculations can quantify activation barriers for key steps like β-hydride elimination .

Q. How should experiments be designed to investigate degradation pathways under varying environmental conditions?

Methodological Answer: Employ a split-plot factorial design to study degradation kinetics under stressors like UV exposure, pH extremes, and oxidative/reductive agents. Monitor degradation products via LC-MS/MS and assign structures using tandem mass spectral libraries. Kinetic modeling (e.g., first-order decay equations) can quantify half-lives, while multivariate analysis (PCA) identifies dominant degradation drivers .

Q. What challenges arise in scaling up synthesis from lab to pilot scale, and how can green chemistry principles address them?

Methodological Answer: Scale-up challenges include exothermicity control and solvent recovery. Use process simulation software (Aspen Plus) to model heat transfer and optimize reactor design. Membrane separation technologies (e.g., nanofiltration) can recover solvents like DMF or THF, reducing waste. Life-cycle assessment (LCA) tools should evaluate environmental trade-offs of alternative catalysts (e.g., enzymatic vs. homogeneous) .

Data Integration and Theoretical Frameworks

Q. How can linked datasets (e.g., synthetic yields paired with computational descriptors) enhance predictive modeling for this compound?

Methodological Answer: Integrate experimental data (yield, purity) with computational descriptors (HOMO-LUMO gaps, solvation energies) into machine learning models (e.g., random forests or neural networks). Use SHAP (SHapley Additive exPlanations) analysis to rank feature importance. For reproducibility, adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) and publish datasets in repositories like Zenodo .

Q. What methodological gaps exist in current studies of this compound’s bioactivity, and how can they be addressed?

Methodological Answer: Many studies lack mechanistic depth (e.g., unclear protein-binding targets). Use surface plasmon resonance (SPR) to quantify binding kinetics with putative enzymes. For in silico studies, apply molecular docking (AutoDock Vina) followed by MD simulations to assess binding stability. Validate hypotheses via CRISPR-Cas9 knockout models of target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.